molecular formula C31H41NO12 B13836275 ethyl 9-[(2R,5S)-4,5-diacetyloxy-6-(acetyloxymethyl)-3-(1,3-dioxoisoindol-2-yl)oxan-2-yl]oxynonanoate

ethyl 9-[(2R,5S)-4,5-diacetyloxy-6-(acetyloxymethyl)-3-(1,3-dioxoisoindol-2-yl)oxan-2-yl]oxynonanoate

Cat. No.: B13836275
M. Wt: 619.7 g/mol
InChI Key: OZILGRHVKAHOTM-YEJVJXFMSA-N
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Description

8-Ethoxycarbonyloctyl-(3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranoside) is a complex organic compound with a unique structure that combines carbohydrate and phthalimide moieties. This compound is primarily used in biochemical and pharmaceutical research due to its potential therapeutic properties and its role as a synthetic intermediate in various chemical reactions .

Preparation Methods

The synthesis of 8-Ethoxycarbonyloctyl-(3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranoside) involves multiple steps, starting with the protection of hydroxyl groups on the glucopyranoside ring. The typical synthetic route includes:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

8-Ethoxycarbonyloctyl-(3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranoside) undergoes various chemical reactions, including:

    Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield free hydroxyl groups.

    Reduction: The phthalimido group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

Common reagents used in these reactions include acids, bases, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

8-Ethoxycarbonyloctyl-(3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranoside) has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Ethoxycarbonyloctyl-(3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranoside) involves its interaction with specific molecular targets. The phthalimido group can interact with proteins and enzymes, potentially inhibiting their activity. The glucopyranoside moiety may facilitate binding to carbohydrate-recognizing proteins, influencing various biological pathways .

Comparison with Similar Compounds

Similar compounds to 8-Ethoxycarbonyloctyl-(3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranoside) include:

The uniqueness of 8-Ethoxycarbonyloctyl-(3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranoside) lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C31H41NO12

Molecular Weight

619.7 g/mol

IUPAC Name

ethyl 9-[(2R,5S)-4,5-diacetyloxy-6-(acetyloxymethyl)-3-(1,3-dioxoisoindol-2-yl)oxan-2-yl]oxynonanoate

InChI

InChI=1S/C31H41NO12/c1-5-39-25(36)16-10-8-6-7-9-13-17-40-31-26(32-29(37)22-14-11-12-15-23(22)30(32)38)28(43-21(4)35)27(42-20(3)34)24(44-31)18-41-19(2)33/h11-12,14-15,24,26-28,31H,5-10,13,16-18H2,1-4H3/t24?,26?,27-,28?,31-/m1/s1

InChI Key

OZILGRHVKAHOTM-YEJVJXFMSA-N

Isomeric SMILES

CCOC(=O)CCCCCCCCO[C@H]1C(C([C@@H](C(O1)COC(=O)C)OC(=O)C)OC(=O)C)N2C(=O)C3=CC=CC=C3C2=O

Canonical SMILES

CCOC(=O)CCCCCCCCOC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)N2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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